molecular formula C12H17NO3 B8350705 Tert-butyl (3-pyridylmethoxy)acetate CAS No. 166739-14-6

Tert-butyl (3-pyridylmethoxy)acetate

Cat. No.: B8350705
CAS No.: 166739-14-6
M. Wt: 223.27 g/mol
InChI Key: VZASOSIXMJNLAI-UHFFFAOYSA-N
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Description

Tert-butyl (3-pyridylmethoxy)acetate is an ester derivative featuring a tert-butyl group, an acetate backbone, and a 3-pyridylmethoxy substituent. This compound is structurally characterized by the presence of a pyridine ring—a heterocyclic aromatic system with a nitrogen atom at the 3-position—linked via a methoxy group to the acetate moiety. Such structural attributes make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring steric protection or directed interactions via the pyridine nitrogen.

Properties

CAS No.

166739-14-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylmethoxy)acetate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-15-8-10-5-4-6-13-7-10/h4-7H,8-9H2,1-3H3

InChI Key

VZASOSIXMJNLAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (Evidences 3–6) Substituent: 4-Nitrophenyl group. Crystal Structure: Monoclinic (space group P2₁/c), with a dihedral angle of 61.8° between the benzene ring and ester group . Hydrogen Bonding: Forms 2D layers via C–H···O interactions involving the nitro group and ester oxygen atoms . Density: 1.228 g/cm³, higher than analogs with H, CH₃, or Cl substituents due to tighter packing .

tert-Butyl 2-(4-bromophenyl)acetate ()

  • Substituent : 4-Bromophenyl group.
  • Application : Reactant in synthesizing glucagon receptor antagonists, leveraging bromine’s reactivity in cross-coupling reactions .

tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate ()

  • Substituent : Benzoxazole-thioether group.
  • Electronic Effects : Sulfur and nitrogen atoms enhance electron-withdrawing properties, influencing reactivity in heterocyclic chemistry .

Comparison with Tert-butyl (3-pyridylmethoxy)acetate:

Property This compound 4-Nitrophenyl Analog 4-Bromophenyl Analog Benzoxazole-thioether Analog
Substituent Electronic Effects Pyridine nitrogen (electron-withdrawing, basic) Nitro group (strongly electron-withdrawing) Bromine (mildly electron-withdrawing) Benzoxazole (electron-deficient heterocycle)
Hydrogen-Bonding Capacity High (pyridine N can act as acceptor) Moderate (nitro O atoms) Low (Br lacks H-bonding) Moderate (benzoxazole N/O)
Crystal Packing Likely layered via pyridine N and ester O interactions 2D layers via C–H···O Not reported Likely influenced by S and N atoms
Density Expected lower than nitro analog (less polarizable substituent) 1.228 g/cm³ Not reported Not reported
Applications Drug intermediates, catalysis (pyridine coordination) Thermal decarboxylation studies Glucagon receptor antagonists Heterocyclic synthesis

Reactivity and Functional Group Influence

  • Pyridylmethoxy vs. Nitro Groups : The nitro group in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. In contrast, the pyridylmethoxy group may promote coordination to metal catalysts or participate in acid-base interactions due to the pyridine nitrogen .
  • Bromophenyl vs.

Physicochemical Properties

  • Solubility : The pyridylmethoxy group’s polarity may improve aqueous solubility relative to nitro or bromophenyl analogs, which rely on lipophilic tert-butyl groups for membrane permeability .
  • Thermal Stability : The tert-butyl group’s steric protection likely stabilizes the acetate ester against hydrolysis, a trait shared across analogs .

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